![molecular formula C23H15N3OS B2971096 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide CAS No. 896679-51-9](/img/structure/B2971096.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide” is a complex organic compound that contains a thiazolo[5,4-b]pyridine core. This core is a structural motif found in a variety of natural products and pharmaceuticals . It’s worth noting that the exact compound you’re asking about doesn’t appear to have been extensively studied or described in the literature, so the information available is somewhat limited.
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves a series of reactions starting from commercially available substances . For example, one method involves the [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The exact synthesis process for “this compound” would depend on the specific substituents and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . These techniques allow for the identification of the various functional groups and substituents present in the molecule. Unfortunately, specific structural data for “this compound” does not appear to be available in the literature.科学的研究の応用
Antimicrobial Activity
Research on compounds structurally related to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide has shown promising antimicrobial properties. Schiff bases derived from similar structures have been evaluated for antibacterial activity against pathogenic bacteria species, exhibiting good activity compared to controls (Al‐Janabi et al., 2020). Another study synthesized triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, demonstrating capability in highly inhibiting the growth of both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Anticancer Properties
Compounds with the thiazolopyridine structure have been investigated for their potential anticancer properties. Selenylated imidazo[1,2-a]pyridines, for example, have shown promising activity against breast cancer cells, indicating their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Material Science and Chemical Sensing
In material science, derivatives of thiazolopyridines have been explored for their potential in organic electronics, particularly in OLEDs (Organic Light Emitting Diodes). Aryl substituted 2,6-di(thiazol-2-yl)pyridines have been synthesized and investigated for their excited-state characterization and potential application in OLEDs, showing that such compounds could be valuable for developing new electroluminescent materials (Choroba et al., 2019).
Corrosion Inhibition
Research into the applications of thiazolopyridine derivatives has also extended into corrosion inhibition. For example, quinoxaline derivatives have been applied as corrosion inhibitors for mild steel, demonstrating significant efficiency in protecting against corrosion in acidic environments (Saraswat & Yadav, 2020).
作用機序
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to decreased cancer cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in decreased proliferation and survival of cancer cells .
特性
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(19-11-4-7-15-6-1-2-10-18(15)19)25-17-9-3-8-16(14-17)22-26-20-12-5-13-24-23(20)28-22/h1-14H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOQAEAAXXUMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2971013.png)
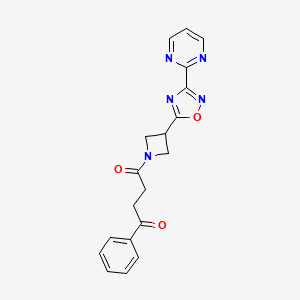
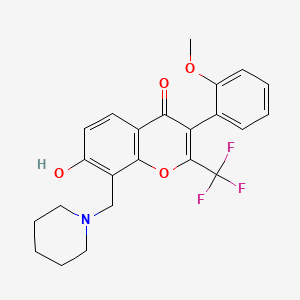
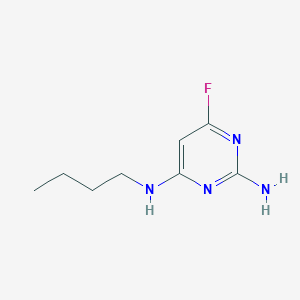

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B2971021.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2971022.png)
![Methyl 3-[2-(2-ethoxy-2-oxoacetyl)hydrazino]thiophene-2-carboxylate](/img/structure/B2971023.png)
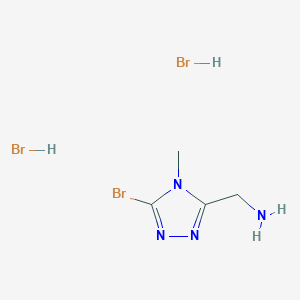
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)
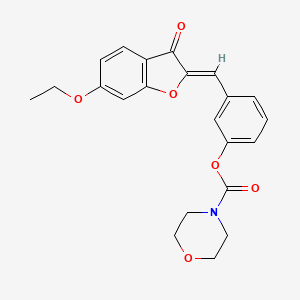
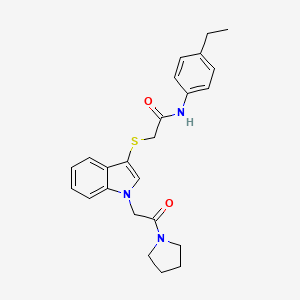
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)